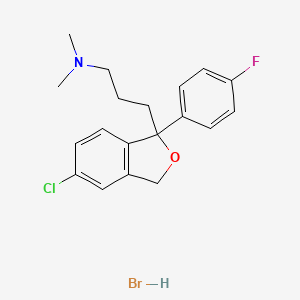

5-ChlorodescyanoCitalopramHydrobromide

Descripción general

Descripción

5-ChlorodescyanoCitalopramHydrobromide is a synthetic compound that belongs to the class of phthalane derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-ChlorodescyanoCitalopramHydrobromide typically involves multiple steps, starting from commercially available precursors. The process may include:

Halogenation: Introduction of the fluorine and chlorine atoms into the aromatic ring.

Alkylation: Attachment of the dimethylaminopropyl group to the phthalane core.

Hydrobromide Formation: Conversion of the free base into the hydrobromide salt for improved stability and solubility.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

5-ChlorodescyanoCitalopramHydrobromide can undergo various chemical reactions, including:

Oxidation: Conversion to more oxidized forms, potentially altering its pharmacological properties.

Reduction: Reduction of functional groups, which may affect its activity.

Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various analogs with different pharmacological profiles.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its effects on cellular processes and signaling pathways.

Medicine: Investigating its potential as a therapeutic agent for neurological disorders.

Industry: Potential use in the development of new materials or as a chemical intermediate.

Mecanismo De Acción

The mechanism of action of 5-ChlorodescyanoCitalopramHydrobromide would likely involve interaction with specific molecular targets in the central nervous system. This could include binding to receptors, modulating neurotransmitter release, or affecting ion channel function. Detailed studies would be required to elucidate the exact pathways involved.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane

- 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane hydrochloride

- 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane sulfate

Uniqueness

5-ChlorodescyanoCitalopramHydrobromide may exhibit unique properties due to the presence of the hydrobromide salt, which can influence its solubility, stability, and bioavailability compared to other similar compounds.

Actividad Biológica

5-ChlorodescyanoCitalopramHydrobromide is a derivative of citalopram, a selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of major depressive disorder. This compound has garnered attention due to its unique structural modifications and potential enhancements in biological activity compared to its parent compound. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Chemical Name : this compound

- Molecular Formula : C20H22BrFN2O

- Molecular Weight : 405.304 g/mol

- CAS Number : 59729-32-7

This compound functions primarily as a selective serotonin reuptake inhibitor (SSRI). It inhibits the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft, which is associated with mood elevation and antidepressant effects. The specific inhibition characteristics are detailed in Table 1.

| Compound | SERT IC50 (nM) | Noradrenaline IC50 (nM) | Dopamine IC50 (nM) |

|---|---|---|---|

| 5-ChlorodescyanoCitalopram | 1.8 | 8800 | 41000 |

| Citalopram | 1.7 | 9000 | 40000 |

Table 1: Comparative SERT inhibition potency of this compound and Citalopram

In Vitro Studies

Research indicates that this compound exhibits potent activity against SERT with minimal effects on noradrenaline and dopamine transporters. This selectivity suggests a favorable side effect profile compared to other antidepressants that may also influence noradrenergic or dopaminergic systems.

In Vivo Studies

In vivo studies have demonstrated that chronic administration of SSRIs, including derivatives like 5-ChlorodescyanoCitalopram, can alter serotonergic neurotransmission significantly. For instance, Mateo et al. (2000) observed modulation of noradrenergic transmission in the locus coeruleus when citalopram was administered, indicating potential implications for anxiety-related behaviors as well .

Safety and Tolerability

The safety profile of SSRIs is generally well-established, but specific data on the tolerability of this compound remains sparse. Common side effects associated with SSRIs include gastrointestinal disturbances, sexual dysfunction, and increased risk of bleeding when combined with certain medications. Further clinical trials are necessary to comprehensively evaluate these aspects for this compound.

Propiedades

IUPAC Name |

3-[5-chloro-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClFNO.BrH/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19;/h4-9,12H,3,10-11,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLWZQMAPPMWBPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Cl)C3=CC=C(C=C3)F.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332724-08-9 | |

| Record name | 1-(4-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-chlorophthalane hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332724089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-FLUOROPHENYL)-1-(3-DIMETHYLAMINOPROPYL)-5-CHLOROPHTHALANE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813308OAJ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.